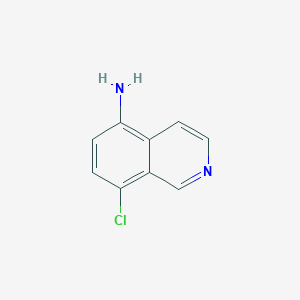

8-Chloroisoquinolin-5-amine

Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline core is a privileged heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.me This structural motif is of great importance in medicinal chemistry and is found in a wide array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. fiveable.menih.gov The planarity and aromaticity of the isoquinoline scaffold allow for π-stacking interactions, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. fiveable.me

The isoquinoline framework is associated with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.gov Its versatility and the ability to introduce diverse functional groups at various positions make it an attractive template for drug discovery. nih.govrsc.org Consequently, the development of efficient synthetic methods for constructing isoquinoline derivatives remains a key area of research for synthetic organic and medicinal chemists. nih.govacs.org

Positioning of 8-Chloroisoquinolin-5-amine within Contemporary Organic Synthesis and Medicinal Chemistry Research

This compound is a specific derivative of the isoquinoline family that has emerged as a valuable intermediate in both organic synthesis and medicinal chemistry. As a substituted isoquinoline, it belongs to a class of compounds that are actively explored for their therapeutic potential. ontosight.aibldpharm.com The presence of both a chlorine atom and an amine group on the isoquinoline scaffold provides two reactive sites for further chemical modifications.

The amine group is a versatile functional group that serves as a key building block in the synthesis of a wide range of pharmaceuticals and functional materials. ijrpr.com The chlorine atom, a halogen, is also significant in medicinal chemistry. The inclusion of chlorine in drug candidates can influence their pharmacokinetic and pharmacodynamic properties. nih.gov

While specific research applications of this compound are part of ongoing investigations, its structural components suggest its utility as a precursor for more complex molecules. For instance, similar chloro- and amino-substituted isoquinolines are used as intermediates in the synthesis of kinase inhibitors and other targeted therapeutic agents. ontosight.ai The strategic placement of the chloro and amino groups on the isoquinoline ring system makes this compound a key starting material for creating libraries of novel compounds for biological screening.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 934554-41-3 | sigmaaldrich.com |

| Molecular Formula | C9H7ClN2 | sigmaaldrich.com |

| InChI Key | KPTATDQIEWLVTK-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTATDQIEWLVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697745 | |

| Record name | 8-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934554-41-3 | |

| Record name | 8-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloroisoquinolin 5 Amine

Retrosynthetic Analysis and Key Precursors for 8-Chloroisoquinolin-5-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made to break the heterocyclic ring, revealing more fundamental precursors.

A logical retrosynthetic strategy involves disconnecting the C4-C4a and N2-C3 bonds, which is characteristic of pathways like the Bischler-Napieralski or Pictet-Spengler synthesis. This approach simplifies the target molecule to a substituted β-phenylethylamine derivative. The amino group at C5 is often introduced in a protected form or as a nitro group, which can be reduced in a later step. Therefore, a key precursor is a 2-(substituted-phenyl)ethylamine, specifically 2-(2-chloro-5-nitrophenyl)ethan-1-amine .

Another approach involves disconnecting the C4a-C5 and N2-C1 bonds, which could arise from strategies involving palladium-catalyzed annulation. This would lead to precursors such as a substituted ortho-halobenzaldehyde and a suitable nitrogen-containing component.

The key precursors identified through these analyses are typically substituted benzene (B151609) derivatives where the chloro and nitro/amino functionalities are already in the correct 1,4-relationship relative to the side chain that will form the second ring.

Key Precursors for this compound Synthesis:

| Precursor Name | Chemical Structure | Synthetic Approach |

| 2-(2-chloro-5-nitrophenyl)ethan-1-amine | Cl-C₆H₃(NO₂)-CH₂CH₂NH₂ | Bischler-Napieralski, Pictet-Spengler |

| 2-chloro-5-nitrobenzaldehyde | Cl-C₆H₃(NO₂)-CHO | Pomeranz-Fritsch, Palladium-Catalysis |

| Substituted α-phenyl-o-aminocinnamic acid | HOOC-C(Ar)=CH-C₆H₄-NH₂ | Pschorr Reaction |

Classical and Modern Synthetic Routes to the Isoquinoline (B145761) Scaffold

The formation of the isoquinoline ring system is a well-established area of heterocyclic chemistry, with several named reactions providing reliable pathways.

The Pschorr reaction is a classic method for forming biaryl systems through the intramolecular cyclization of an aryl radical generated from a diazonium salt. organic-chemistry.orgresearchgate.net This reaction can be adapted to synthesize phenanthrenes and other fused polycyclic systems. thieme.de In the context of isoquinoline synthesis, a precursor such as an α-(2-aminophenyl)cinnamic acid derivative is diazotized, and the resulting diazonium salt undergoes intramolecular radical cyclization, typically catalyzed by copper. organic-chemistry.orgthieme.de

For the synthesis of the this compound skeleton, a hypothetical precursor would be 2-amino-N-mesyldibenzylamine with appropriate substitutions to guide the cyclization. researchgate.net The reaction proceeds via an aryl radical which attacks the adjacent phenyl ring to close the six-membered ring, forming the core of the isoquinoline. While powerful, yields can be moderate, and the synthesis of the required complex precursor can be challenging. organic-chemistry.org

The Bischler-Napieralski and Pictet-Spengler reactions are among the most widely used methods for synthesizing dihydroisoquinolines and tetrahydroisoquinolines, respectively, which can then be aromatized to the desired isoquinoline. nrochemistry.comresearchgate.netwikipedia.org

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comjk-sci.com The presence of electron-donating groups on the aromatic ring facilitates the electrophilic aromatic substitution mechanism. nrochemistry.comjk-sci.com The resulting dihydroisoquinoline can be dehydrogenated to the isoquinoline using reagents like palladium on carbon (Pd/C). pharmaguideline.com

Precursor Synthesis: The required N-[2-(2-chloro-5-nitrophenyl)ethyl]formamide would be synthesized from the corresponding 2-(2-chloro-5-nitrophenyl)ethan-1-amine.

Cyclization: Treatment with POCl₃ would induce cyclization.

Aromatization: Subsequent dehydrogenation would yield 8-chloro-5-nitroisoquinoline.

Reduction: Reduction of the nitro group would furnish the final product, this compound.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.org The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular attack by the electron-rich aryl ring. wikipedia.org Like the Bischler-Napieralski product, the resulting tetrahydroisoquinoline requires oxidation to form the fully aromatic isoquinoline ring. This method is particularly effective when the aromatic ring is activated with electron-donating groups. pharmaguideline.com

Comparison of Cyclization Reactions:

| Reaction | Key Precursor | Reagents | Intermediate Product | Final Aromatization Step |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, Tf₂O nrochemistry.comwikipedia.org | 3,4-Dihydroisoquinoline wikipedia.org | Dehydrogenation (e.g., Pd/C) pharmaguideline.com |

| Pictet-Spengler | β-arylethylamine | Aldehyde/Ketone, Acid (HCl, TFA) wikipedia.org | 1,2,3,4-Tetrahydroisoquinoline pharmaguideline.com | Oxidation |

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems. These methods offer high efficiency and functional group tolerance. nih.gov Strategies for isoquinoline synthesis include C-H activation, aminocarbonylation, and cross-coupling reactions. nih.govmdpi.comnih.gov

One potential route involves the palladium-catalyzed coupling of an ortho-haloaryl compound with an alkyne, followed by cyclization. For this compound, a suitably substituted ortho-iodobenzaldehyde could be coupled with an amino-alkyne derivative. Subsequent intramolecular condensation and cyclization would form the isoquinoline ring.

Another advanced strategy is the palladium-catalyzed enantioselective C-H carbonylation, which has been used to synthesize chiral isoquinolinones from N-allylbenzamides. nih.gov While this produces an oxidized form of the isoquinoline core, it highlights the power of palladium catalysis in constructing the ring system with high control. Suzuki cross-coupling reactions have also been employed to synthesize 8-arylisoquinoline derivatives from an 8-bromo-substituted isoquinoline precursor, demonstrating the utility of palladium catalysis for functionalizing the C8 position. researchgate.net

Functional Group Interconversions for Chloro and Amino Moieties in Isoquinoline Synthesis

Often, it is more practical to construct the core isoquinoline ring first and then introduce the required functional groups. The inherent electronic properties of the isoquinoline nucleus direct electrophilic substitution primarily to the C5 and C8 positions.

Direct halogenation of the isoquinoline ring is a common method for introducing chloro, bromo, or iodo substituents. Due to the electronic nature of the fused ring system, electrophilic attack is favored at the C5 and C8 positions of the benzene ring portion.

A general strategy for synthesizing this compound could involve the nitration of isoquinoline to produce 5-nitroisoquinoline. Subsequent chlorination would be directed to the C8 position, influenced by the deactivating nature of the nitro group. Finally, reduction of the nitro group to an amine would yield the target compound.

Alternatively, a method for direct C4 halogenation of isoquinolines has been developed using a dearomatization-rearomatization strategy, which highlights that regioselectivity can be controlled through specific reaction pathways, though C5 and C8 remain the most electronically favored positions for standard electrophilic substitution. acs.org Catalytic hydrogenolysis over palladium on calcium carbonate has been used to reduce 5-bromo-8-nitroisoquinolines, indicating that functional group manipulations on similarly substituted compounds are well-established. thieme-connect.de

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound is fundamentally a study in chemo- and regioselectivity. Stereoselectivity is not a consideration in the synthesis of this final achiral, aromatic molecule.

Regioselectivity : The precise placement of the chloro and amino groups is determined during the synthesis of the substituted isoquinoline core and the subsequent functionalization. The regiochemical outcome of the nitration of 8-chloroisoquinoline (B135129) to yield 8-chloro-5-nitroisoquinoline is the critical step that defines the final substitution pattern. The directing effects of the substituents on the isoquinoline ring guide the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.

Chemoselectivity : This is paramount during the reduction of the 8-chloro-5-nitroisoquinoline intermediate. The chosen reduction method must selectively convert the nitro group into an amine while leaving the C8-chloro group intact. Catalytic hydrogenation is particularly effective in this regard. With a suitable catalyst, such as palladium on a support, the nitro group can be reduced under conditions that are not sufficiently harsh to cause hydrodehalogenation (the removal of the chlorine atom) thieme-connect.de. This selective transformation is crucial for the successful synthesis of the target compound.

Green Chemistry Principles Applied to this compound Synthesis

While specific literature detailing green synthesis protocols exclusively for this compound is limited, the synthesis can be analyzed and optimized through the lens of green chemistry principles. The focus lies in employing sustainable solvents and catalytic methods to enhance the environmental profile of the process.

Solvent-Free and Aqueous Media Syntheses

The use of environmentally benign solvents is a cornerstone of green chemistry. For the synthesis of this compound, this can be applied particularly to the reduction step.

Aqueous Media : There is precedent for conducting reactions on related aminoquinoline systems in aqueous media dergipark.org.tr. The reduction of 8-chloro-5-nitroisoquinoline, especially using certain transfer hydrogenation methods or specific catalytic systems, could potentially be adapted to water or mixed aqueous-organic systems. This would significantly reduce the reliance on volatile organic compounds (VOCs) like methanol or ethanol. General synthetic strategies for quinolines have also demonstrated the feasibility of using water as a green solvent researchgate.net.

Alternative Solvents : Another green approach involves the use of Natural Deep Eutectic Solvents (NADES), such as those based on choline chloride and water, which have been successfully used for the synthesis of other nitrogen-containing heterocycles like quinoxalines scispace.com. These solvent systems are biodegradable, non-toxic, and can offer unique reactivity while being easily recyclable.

Catalytic Approaches for Enhanced Sustainability

Catalytic methods are inherently greener than stoichiometric processes as they reduce waste by using small, recyclable amounts of a catalyst to achieve a high number of turnovers.

Catalytic Hydrogenation : The reduction of the C5-nitro group is a prime example where a catalytic approach enhances sustainability. As mentioned, the use of hydrogen gas with a palladium catalyst (e.g., Pd/C) is a highly efficient method dergipark.org.tr. This process is atom-economical, with the only byproduct being water. It stands in stark contrast to classical stoichiometric reductions using metals like iron or tin, which generate large quantities of metallic salt waste that can be difficult and costly to dispose of responsibly.

Table 2: Comparison of Reduction Methods from a Green Chemistry Perspective

| Method | Type | Advantages | Disadvantages (Waste Generation) |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd) | Catalytic | High efficiency, clean reaction, water as byproduct, high atom economy. | Requires specialized hydrogenation equipment. |

Reactivity Profiles and Mechanistic Investigations of 8 Chloroisoquinolin 5 Amine

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus of 8-Chloroisoquinolin-5-amine

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system preferentially occurs on the carbocyclic (benzene) ring due to its higher electron density compared to the electron-deficient pyridine (B92270) ring. quimicaorganica.org In unsubstituted isoquinoline, electrophilic attack favors the C5 and C8 positions, a preference attributed to the superior stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.orgimperial.ac.uk

In this compound, the directing effects are governed by the two existing substituents on the benzene (B151609) ring:

C5-Amine Group: The primary amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. It significantly increases the electron density of the ring, particularly at the C6 (ortho) and C4 (para) positions.

C8-Chloro Group: The chloro group (-Cl) is a deactivating group due to its inductive electron withdrawal, but it also acts as an ortho, para-director because of resonance electron donation. It directs incoming electrophiles to the C7 (ortho) position.

The potent activating and directing influence of the C5-amino group is the dominant factor in determining the site of substitution. While the C4 position is electronically activated, electrophilic attack on the pyridine ring is generally disfavored. Therefore, electrophilic substitution is overwhelmingly directed to the C6 position, which is ortho to the strongly activating amino group. Reactions such as halogenation, nitration, or sulfonation are predicted to yield the corresponding 6-substituted-8-chloroisoquinolin-5-amine as the major product.

Interactive Table: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Typical Reagents | Predicted Major Product | Key Directing Influence |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 6-Bromo-8-chloroisoquinolin-5-amine | C5-Amine (ortho-direction) |

| Nitration | HNO₃, H₂SO₄ | 8-Chloro-6-nitroisoquinolin-5-amine | C5-Amine (ortho-direction) |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-8-chloroisoquinoline-6-sulfonic acid | C5-Amine (ortho-direction) |

Nucleophilic Aromatic Substitution Reactions Involving the C8-Chloro Group

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. This mechanism is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

In the case of this compound, the C8-chloro group is the potential leaving group. However, the molecule's electronic landscape is not conducive to a standard SNAr reaction at this position. The C5-amino group is strongly electron-donating, which increases the electron density of the benzene ring and thus deactivates it towards attack by nucleophiles. This electron-donating effect counteracts the electron-withdrawing nature of the heterocyclic nitrogen. Consequently, the C8-chloro group in this compound is generally considered unreactive towards nucleophilic displacement under typical SNAr conditions. For substitution to occur, harsh reaction conditions or alternative catalytic cycles, such as those involving transition metals (see Section 3.4), are generally required.

Transformations of the C5-Amine Functionality

The primary aromatic amine at the C5 position is a versatile functional handle that can undergo a wide array of chemical transformations.

As a typical primary aromatic amine, the C5-amino group readily reacts with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(8-chloroisoquinolin-5-yl)amides. This transformation is often used as a protecting group strategy for the amine.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords stable sulfonamide derivatives. Copper(I)-mediated sulfonylation has been shown to be effective for related 8-aminoquinoline systems. nih.gov

Alkylation: Direct alkylation with alkyl halides can lead to secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and poly-alkylated products. A more controlled method for alkylation is reductive amination (see Section 3.3.3).

Diazotization provides a powerful method for replacing the C5-amino group with a wide variety of other functionalities. organic-chemistry.orgbyjus.com Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures converts the primary amine into a diazonium salt (8-chloroisoquinolin-5-diazonium). organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by numerous nucleophiles.

Key transformations of the resulting diazonium salt include:

Sandmeyer Reactions: Using copper(I) salts as catalysts, the diazonium group can be replaced by -Cl, -Br, or -CN to yield 5,8-dichloroisoquinoline, 5-bromo-8-chloroisoquinoline, or 8-chloroisoquinoline-5-carbonitrile, respectively. wikipedia.orglscollege.ac.inbyjus.com

Schiemann Reaction: Reaction with tetrafluoroboric acid (HBF₄) or its salts, followed by heating, allows for the synthesis of 8-chloro-5-fluoroisoquinoline.

Gattermann Reaction: Copper powder can be used to introduce halogens.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution yields 8-chloroisoquinolin-5-ol.

Iodination: Treatment with potassium iodide (KI) results in the formation of 8-chloro-5-iodoisoquinoline. nih.gov

Interactive Table: Diazotization and Subsequent Displacement Reactions

| Reaction Name | Reagent(s) | Product C5-Substituent |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl, HCl | -Cl |

| Sandmeyer (Bromination) | CuBr, HBr | -Br |

| Sandmeyer (Cyanation) | CuCN, KCN | -CN |

| Schiemann Reaction | 1. HBF₄; 2. Heat | -F |

| Iodination | KI | -I |

| Hydrolysis | H₂O, H⁺, Heat | -OH |

Reductive amination offers a controlled and efficient method for the N-alkylation of the C5-amine, avoiding the overalkylation issues associated with direct alkylation. organic-chemistry.org The process involves two main steps, which are typically performed in a one-pot procedure:

Imine Formation: this compound is reacted with an aldehyde or a ketone under mildly acidic conditions to form a Schiff base (imine) intermediate.

Reduction: The resulting C=N double bond of the imine is selectively reduced to a C-N single bond using a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and α-picoline-borane. organic-chemistry.org This strategy allows for the synthesis of a diverse library of N-substituted secondary amines from a wide range of commercially available aldehydes and ketones. mdpi.comsemanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The C8-chloro substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems with specialized ligands has enabled their efficient use in these transformations. jk-sci.com

Suzuki-Miyaura Coupling: This reaction couples the C8 position with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize 8-aryl or 8-vinyl substituted isoquinolines, which are important structural motifs. The reaction typically requires a palladium(0) catalyst, a phosphine ligand, and a base. libretexts.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C8-chloro position with a primary or secondary amine. wikipedia.orgyoutube.com This provides a direct route to 8-(N-aryl) or 8-(N-alkyl) substituted isoquinoline-5,8-diamines, complementing the classical SNAr methods which are ineffective for this substrate. libretexts.orgrug.nl

Sonogashira Coupling: The C8 position can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to generate 8-alkynylisoquinolin-5-amines. organic-chemistry.orglibretexts.org These products are valuable intermediates for the synthesis of more complex molecules.

Heck Coupling: This reaction would involve the coupling of the C8-chloro group with an alkene to form an 8-alkenylisoquinolin-5-amine.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions at C8

| Coupling Reaction | Coupling Partner | General Product Structure | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | 8-R-isoquinolin-5-amine | C-C (sp²-sp²) |

| Buchwald-Hartwig | Amine (R¹R²NH) | 8-(R¹R²N)-isoquinolin-5-amine | C-N |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 8-(R-C≡C)-isoquinolin-5-amine | C-C (sp²-sp) |

| Heck | Alkene (CH₂=CHR) | 8-(CH=CHR)-isoquinolin-5-amine | C-C (sp²-sp²) |

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. libretexts.orgrsc.org This reaction is fundamental in the synthesis of biaryl and vinyl-aryl compounds, which are common motifs in pharmaceuticals and functional materials. google.com The general transformation involves the reaction of an aryl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. rsc.org

For a substrate such as this compound, the chloro group at the C8 position can act as the electrophilic partner. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines), have enabled efficient coupling of these more challenging substrates. libretexts.org A typical catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org

While the Suzuki-Miyaura reaction is broadly applicable to chloro-substituted heterocycles, specific studies detailing its application to this compound are not prevalent in the surveyed scientific literature. However, related transformations on similar scaffolds, such as the coupling of 8-bromotetrahydroisoquinolines with various boronic acids, have been successfully demonstrated, suggesting the feasibility of this approach for the target molecule. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | N/A | [Hypothetical] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | N/A | [Hypothetical] |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | N/A | [Hypothetical] |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the surveyed literature.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net The resulting arylalkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. rsc.org

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination affords the alkynylated product. nih.gov Copper-free Sonogashira protocols have also been developed, often requiring stronger bases or specific ligand systems. libretexts.orgnih.gov

Table 2: Representative Sonogashira Coupling Conditions

| Alkyne Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | N/A | [Hypothetical] |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | N/A | [Hypothetical] |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 80 | N/A | [Hypothetical] |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the surveyed literature.

Buchwald-Hartwig Amination and Other C-N Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a vast array of arylamines. nih.govbeilstein-journals.org The reaction typically requires a palladium source, a phosphine ligand, and a base. rsc.org

The C8-chloro group of this compound could potentially be substituted by coupling it with a different primary or secondary amine, leading to the formation of a diamine-substituted isoquinoline. The choice of ligand is crucial, especially for less reactive aryl chlorides, with bulky, electron-rich biarylphosphine ligands often providing the best results. nih.govbeilstein-journals.org The reaction mechanism involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. nih.gov

This methodology is widely applied in pharmaceutical process chemistry for the synthesis of complex nitrogen-containing molecules. mdpi.comacs.org While the Buchwald-Hartwig amination of various chloroquinolines and other chloroheterocycles has been reported, specific examples utilizing this compound as the electrophile were not identified in the searched literature.

Table 3: Representative Buchwald-Hartwig Amination Conditions

| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | N/A | [Hypothetical] |

| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | N/A | [Hypothetical] |

| Benzylamine | G3-XPhos Precatalyst | LHMDS | THF | 80 | N/A | [Hypothetical] |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the surveyed literature.

Stille and Negishi Coupling Methodologies

Stille Coupling

The Stille reaction is a palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane) to form a C-C bond. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. wikipedia.orgmdpi.com However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts. organic-chemistry.org The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction has been successfully applied to chloroquinoline derivatives, demonstrating its utility for this class of heterocycles. ivychem.com

Negishi Coupling

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be an advantage, but they are also more sensitive to air and moisture. wikipedia.org The Negishi reaction is notable for its ability to form C(sp³)–C(sp²) bonds. mit.edu The reaction has a broad scope and has been employed in the synthesis of complex natural products and α-heteroaryl-α-amino acids. nih.govwikipedia.org As with the other coupling methods, specific applications of Stille or Negishi couplings starting from this compound are not well-documented in the available literature.

Radical Reactions and Reductive Transformations of this compound

Aryl chlorides can participate in various radical reactions. For instance, homolytic cleavage of the C-Cl bond can be initiated by light (photolysis) or a radical initiator to form an aryl radical. This highly reactive intermediate can then participate in subsequent reactions. Reductive dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common transformation. This can be achieved using various reagents, such as tributyltin hydride under radical conditions or catalytic hydrogenation. These reactions proceed through a radical chain mechanism involving initiation, propagation, and termination steps.

While these transformations are fundamental in organic chemistry, specific studies documenting radical reactions or reductive dehalogenation specifically on the this compound scaffold have not been found in the surveyed literature.

Theoretical and Experimental Mechanistic Elucidation of Key Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions have been studied extensively. The generally accepted catalytic cycle for reactions like the Suzuki, Stille, and Negishi couplings serves as a robust model for understanding the reactivity of substrates like this compound.

Oxidative Addition : This is often the rate-determining step, especially for less reactive aryl chlorides. A coordinatively unsaturated Pd(0) complex inserts into the C-Cl bond at the C8 position of the isoquinoline ring, forming a square planar Pd(II) species. The electron-rich nature of the aminoisoquinoline ring may influence the rate of this step.

Transmetalation : The organic group from the nucleophilic coupling partner (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide. For the Suzuki reaction, this step is facilitated by a base.

cis-trans Isomerization : The resulting diorganopalladium(II) complex may need to isomerize to a cis configuration to allow for the final step.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

For the Buchwald-Hartwig amination, the cycle is similar, but instead of transmetalation, the amine coordinates to the Pd(II) complex, followed by deprotonation to form a palladium-amido intermediate, which then undergoes reductive elimination. nih.gov While these general mechanisms provide a strong predictive framework, experimental or theoretical studies specifically elucidating the kinetics and intermediates for reactions involving this compound are needed to fully understand its reactivity profile.

Derivatization Strategies and Analogue Synthesis Based on 8 Chloroisoquinolin 5 Amine

Design Principles for Structure-Activity Relationship (SAR) Studies of 8-Chloroisoquinolin-5-amine Analogues

The design of analogues of this compound for SAR studies is guided by a set of established medicinal chemistry principles aimed at systematically probing the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. Key considerations include the exploration of the steric and electronic requirements of the target protein's binding pocket, modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity, and the introduction of functionalities that can engage in specific interactions with the biological target.

Systematic Chemical Modification of the Isoquinoline (B145761) Scaffold

The systematic modification of the this compound scaffold is a cornerstone of analogue synthesis. This involves the targeted diversification at specific positions, functionalization of existing groups, and alterations to the core heterocyclic structure.

Diversification at the C8-Position via Cross-Coupling Reactions

The chlorine atom at the C8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom-based substituents. These reactions are powerful tools for exploring the SAR at this position.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C8-position and various aryl or vinyl boronic acids or esters. This is a highly versatile method for introducing substituted phenyl rings, heteroaromatics, and other unsaturated moieties.

Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a diverse array of primary and secondary amines at the C8-position. This strategy is particularly useful for probing hydrogen bonding interactions and introducing basic centers.

Sonogashira Coupling: This reaction is employed to form a carbon-carbon triple bond by coupling the C8-chloro group with a terminal alkyne. The resulting alkynylisoquinolines can serve as final products or as intermediates for further transformations.

| Cross-Coupling Reaction | Reagents | Bond Formed | Introduced Substituent |

| Suzuki-Miyaura | Aryl/vinyl boronic acids/esters, Pd catalyst, base | C-C | Aryl, vinyl groups |

| Buchwald-Hartwig | Primary/secondary amines, Pd catalyst, base | C-N | Amino groups |

| Sonogashira | Terminal alkynes, Pd/Cu catalysts, base | C-C (triple bond) | Alkynyl groups |

Functionalization of the C5-Amine Group with Various Substituents

The primary amine at the C5-position is a highly versatile functional group that can be readily modified through a variety of reactions to introduce diverse substituents. This allows for extensive exploration of the chemical space around this position.

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities. The nature of the acyl group can be varied to modulate lipophilicity, steric bulk, and hydrogen bonding potential.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This introduces a tetrahedral geometry and a strong hydrogen bond acceptor group, which can significantly alter the binding mode of the molecule.

Alkylation and Reductive Amination: The amine can be alkylated directly with alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. This allows for the introduction of a wide range of alkyl and arylalkyl substituents.

Ring Substitutions and Modifications on the Isoquinoline Core

Beyond the C5 and C8 positions, modifications to other positions on the isoquinoline ring can also be explored, although these often require multi-step synthetic sequences. Electrophilic aromatic substitution reactions can be used to introduce substituents at electron-rich positions of the isoquinoline nucleus. Furthermore, more complex modifications can involve the synthesis of isoquinoline analogues with altered ring systems, such as tetrahydroisoquinolines or those with additional fused rings, to explore different conformational constraints and interactions.

Synthesis of Poly-substituted Isoquinoline Derivatives from this compound

The strategic combination of the derivatization methods described above allows for the synthesis of poly-substituted isoquinoline derivatives starting from this compound. A typical synthetic strategy might involve the initial functionalization of the C5-amine group, followed by a cross-coupling reaction at the C8-position. The order of these steps is crucial and needs to be carefully planned based on the compatibility of the functional groups and the desired final product.

For example, a synthetic route could begin with the acylation of the C5-amine to protect it and introduce a desired substituent. The resulting N-(8-chloroisoquinolin-5-yl)amide can then be subjected to a Suzuki-Miyaura coupling to introduce an aryl group at the C8-position. Subsequent deprotection of the C5-amine, if necessary, would yield a di-substituted isoquinoline. This modular approach allows for the rapid generation of a library of analogues with diverse substitution patterns at both the C5 and C8 positions.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a lead compound with a structurally different scaffold while maintaining the original's biological activity. For this compound derivatives, this could involve replacing the isoquinoline core with other bicyclic heteroaromatics such as quinoline (B57606), quinazoline, or indole, while retaining the key pharmacophoric elements at the corresponding positions. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

Bioisosteric replacement is a related concept that involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. In the context of this compound, bioisosteric replacements can be applied to both the chloro and amine functionalities.

Bioisosteres for the Chloro Group: The chlorine atom can be replaced by other halogens (e.g., bromine, fluorine), a trifluoromethyl group (CF3), a cyano group (CN), or a methyl group (CH3). These replacements can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.

| Original Group | Potential Bioisosteres |

| Chloro (Cl) | F, Br, CF3, CN, CH3 |

| Amino (NH2) | OH, SH, N-linked heterocycles |

By employing these advanced design strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel analogues with optimized biological profiles.

Combinatorial Chemistry and Parallel Synthesis Approaches for Compound Library Generation

The structural framework of this compound features two key reactive sites: the primary amine at the 5-position and the chlorine atom at the 8-position. These functional groups serve as versatile handles for a variety of chemical transformations, making the compound an excellent scaffold for the generation of large and diverse compound libraries through combinatorial chemistry and parallel synthesis. These high-throughput synthesis techniques are instrumental in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR) and the identification of novel therapeutic agents.

Combinatorial chemistry enables the synthesis of a large number of different but structurally related molecules in a systematic and repetitive manner. nih.gov This can be achieved through methods like split-pool synthesis on a solid support or through solution-phase synthesis in multi-well plates. wikipedia.orgyoutube.com Parallel synthesis, a related approach, involves the simultaneous synthesis of a library of compounds in separate reaction vessels, allowing for the straightforward tracking and characterization of each individual product. asynt.comyoutube.com

For this compound, a library generation strategy would typically involve the derivatization of the 5-amino group and/or the substitution of the 8-chloro group. The amino group can readily undergo acylation, sulfonylation, reductive amination, and urea/thiourea formation. The chloro group, while generally less reactive than in other positions, can participate in nucleophilic aromatic substitution (SNAr) or various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

A parallel synthesis approach to generating a library from this compound could be initiated by reacting the scaffold with a diverse set of building blocks targeting the amino group. For instance, an array of carboxylic acids could be used to generate a library of amides. This process is often facilitated by automated synthesizers that can handle multiple reactions simultaneously in microtiter plates or reaction blocks. youtube.com

The following table illustrates a potential parallel synthesis scheme for the acylation of this compound:

| Scaffold | Reagent Type | Example Reagents (R-CO2H) | Resulting Functional Group |

| This compound | Carboxylic Acids | Acetic acid, Benzoic acid, 4-Fluorobenzoic acid, Cyclohexanecarboxylic acid | Amide |

| This compound | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |

| This compound | Isocyanates | Phenyl isocyanate, Methyl isocyanate, 4-Chlorophenyl isocyanate | Urea |

Subsequently, a second dimension of diversity could be introduced by performing cross-coupling reactions at the 8-chloro position. For example, a subset of the newly synthesized amides could be subjected to Suzuki coupling with a variety of boronic acids.

The table below outlines a potential diversification strategy at the 8-position of an N-acylated this compound derivative:

| Starting Material | Reaction Type | Example Reagents | Resulting Structure |

| N-(8-chloroisoquinolin-5-yl)acetamide | Suzuki Coupling | Phenylboronic acid, 3-Thienylboronic acid, 4-Pyridinylboronic acid | 8-Aryl/heteroaryl substituted derivative |

| N-(8-chloroisoquinolin-5-yl)acetamide | Buchwald-Hartwig Amination | Morpholine, Piperidine, Aniline | 8-Amino substituted derivative |

| N-(8-chloroisoquinolin-5-yl)acetamide | Sonogashira Coupling | Phenylacetylene, Trimethylsilylacetylene | 8-Alkynyl substituted derivative |

By employing a matrix-based approach (e.g., 10 different acylating agents and 10 different boronic acids), a library of 100 distinct compounds can be rapidly synthesized. This strategy allows for a systematic evaluation of the impact of substituents at both the 5- and 8-positions on the biological activity of the resulting analogues. The use of solid-phase synthesis can further streamline this process by simplifying purification, which often involves simple washing and filtration steps to remove excess reagents and byproducts. wikipedia.org

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 8 Chloroisoquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in a molecule. For 8-Chloroisoquinolin-5-amine, the aromatic isoquinoline (B145761) core presents a distinct set of signals.

In the ¹H NMR spectrum, the protons on the heterocyclic and benzene (B151609) rings will appear in the aromatic region (typically δ 6.5-9.0 ppm). The chemical shifts are influenced by the electron-donating effect of the amine (-NH₂) group and the electron-withdrawing and inductive effects of the chlorine atom and the ring nitrogen. The amine protons themselves would likely appear as a broad singlet.

In the ¹³C NMR spectrum, the nine carbon atoms of the isoquinoline skeleton would be distinguishable. Quaternary carbons (those without attached protons, such as C-5, C-8, and the bridgehead carbons) are typically identified by their lower intensity and the absence of a corresponding signal in certain edited spectra like DEPT-135. The chemical shifts are dictated by the local electronic environment. researchgate.netconsensus.app

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This data is illustrative and based on typical chemical shifts for substituted isoquinolines.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-1 | ~8.9 | C-1: ~152.0 |

| H-3 | ~8.4 | C-3: ~143.0 |

| H-4 | ~7.5 | C-4: ~118.0 |

| -NH₂ | ~4.5 (broad) | C-5: ~145.0 |

| H-6 | ~6.8 | C-6: ~110.0 |

| H-7 | ~7.3 | C-7: ~129.0 |

| - | - | C-8: ~125.0 |

| - | - | C-4a (bridgehead): ~128.0 |

| - | - | C-8a (bridgehead): ~135.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4, and between H-6 and H-7, confirming their positions in the respective rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C data.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding. A key correlation would be expected between H-4 and the amine protons on C-5, providing definitive proof of their relative positions.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Atoms | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4; H-6 ↔ H-7 | Confirms adjacent proton pairs on both rings. |

| HSQC | H-1/C-1; H-3/C-3; H-4/C-4; H-6/C-6; H-7/C-7 | Assigns protonated carbons. |

| HMBC | H-4 → C-5, C-4a; H-6 → C-5, C-8; H-7 → C-5, C-8a | Establishes connectivity across the rings and confirms substituent positions. |

| NOESY | H-4 ↔ -NH₂ (at C-5) | Confirms spatial proximity of the C-4 proton and the C-5 amine group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. ub.edu For this compound (C₉H₇ClN₂), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, where the [M+H+2]⁺ ion has an intensity approximately one-third that of the [M+H]⁺ ion.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂ |

| Calculated Exact Mass ([M+H]⁺ for ³⁵Cl) | 179.0371 |

| Calculated Exact Mass ([M+H+2]⁺ for ³⁷Cl) | 181.0342 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing insights into the molecule's structure. nih.gov The fragmentation pattern of this compound would be characteristic of its structure. Common fragmentation pathways for such aromatic heterocyclic amines include the loss of small neutral molecules. ncsu.edunih.gov

A plausible fragmentation pathway could involve the initial loss of HCN from the pyridine (B92270) ring, a common fragmentation for isoquinolines. Subsequent fragmentation could involve the loss of the chlorine radical or other rearrangements. Analyzing these fragments helps to confirm the core structure and the nature of the substituents.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity. scispace.com

For a relatively polar and basic compound like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique. nih.gov A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (often containing a modifier like formic acid or trifluoroacetic acid to improve peak shape for amines) and an organic solvent such as acetonitrile (B52724) or methanol. jfda-online.com

Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous assessment of purity and confirmation of the molecular weight of the main peak and any impurities. Thin-layer chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of reaction progress and preliminary purity checks, often employing a silica (B1680970) gel stationary phase and a mobile phase like ethyl acetate/hexane. akjournals.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for separating the main compound from process-related impurities and degradation products.

Method Development: The development of an effective HPLC method typically begins with selecting the appropriate stationary phase, mobile phase, and detector. For a polar, aromatic compound like this compound, a C18 (octadecylsilane) column is a common and effective choice, offering excellent hydrophobic retention and separation capabilities.

The mobile phase composition is optimized to achieve adequate retention and sharp, symmetrical peaks. A gradient elution is often preferred over isocratic elution to ensure the separation of compounds with a wide range of polarities within a reasonable timeframe. A typical mobile phase system consists of an aqueous component (e.g., phosphate (B84403) buffer to control pH and ensure consistent ionization of the amine group) and an organic modifier (e.g., acetonitrile or methanol). researchgate.net UV detection is suitable for this molecule due to the presence of the chromophoric isoquinoline ring system; detection is often performed at a wavelength around 260 nm. mdpi.com

Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH adjusted to 5) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | 262 nm |

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. nih.govdemarcheiso17025.com Validation demonstrates that the method is specific, linear, accurate, precise, and robust.

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from impurities and degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of >0.999 is typically required. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Recoveries are generally expected to be within 98.0% to 102.0%.

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤2%. pharmtech.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. pharmtech.com

Table 2: HPLC Method Validation Parameters and Acceptance Criteria (ICH Q2B)

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Specificity | No interference at the retention time of the analyte |

| Robustness | No significant changes in results with minor variations in method parameters |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com Due to the polarity and low volatility of the amine functional group in this compound, direct GC analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. nih.gov

GC-MS Analysis: The derivatized sample is injected into the GC, where it is separated on a capillary column, typically one with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., DB-5MS or HP-5MS). rsc.org The separated components then enter the mass spectrometer, which serves as the detector. Electron Ionization (EI) is a common ionization technique that bombards the molecules with high-energy electrons, causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation by matching against spectral libraries. sigmaaldrich.comresearchgate.net Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis. mostwiedzy.pl

Table 3: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 90°C, ramp at 20°C/min to 260°C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| MS Transfer Line Temp | 280 °C |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC. nih.gov This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures (up to 15,000 psi). spectralabsci.com These features make UPLC an ideal tool for high-throughput analysis in pharmaceutical development and quality control environments. pharmascholars.com

The primary advantage of UPLC is the significant reduction in analysis time without compromising separation quality. mdpi.com A typical HPLC analysis that might take 15-30 minutes can often be completed in under 5 minutes using UPLC, dramatically increasing sample throughput. spectralabsci.com The increased efficiency leads to sharper, narrower peaks, which in turn enhances resolution and improves sensitivity, making it easier to detect and quantify low-level impurities. nih.gov

Method transfer from HPLC to UPLC is a common practice to leverage these benefits. The fundamental principles of separation remain the same, but the method parameters are scaled to accommodate the smaller column dimensions and particle sizes. The result is a much faster, more sensitive, and often more economical analysis due to reduced solvent consumption. pharmascholars.com

Table 4: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | Conventional HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Operating Pressure | 2,000 - 6,000 psi | 6,000 - 15,000 psi |

| Analysis Time | Slower (e.g., 15-30 min) | Faster (e.g., 1-5 min) |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a sample. psgcas.ac.in These methods are complementary and invaluable for the identification and structural confirmation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, producing a unique IR spectrum that serves as a molecular fingerprint. For this compound, key vibrational bands would include N-H stretching from the amine group, C-H stretching from the aromatic ring, C=C and C=N stretching vibrations within the isoquinoline core, and the C-Cl stretching vibration. psgcas.ac.inajchem-a.com

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. While IR absorption requires a change in the dipole moment of a bond during vibration, Raman scattering requires a change in the bond's polarizability. mt.com This makes Raman particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the aromatic ring system and the C-Cl bond. rsc.org The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. americanpharmaceuticalreview.com

Table 5: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretching (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretching | 1450 - 1650 | IR, Raman |

| N-H Bending (Amine) | 1550 - 1650 | IR |

| Aromatic Ring Bending | 1000 - 1300 | IR, Raman |

| C-Cl Stretching | 800 - 1100 | IR, Raman |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | IR |

Note: These are approximate ranges based on data for similar compounds like 5-aminoisoquinoline. psgcas.ac.in

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For this compound, this technique can definitively establish the positions of the chlorine atom and the amine group on the isoquinoline ring.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined. mdpi.com

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules pack together in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and the nitrogen atom of a neighboring molecule) and π-π stacking of the aromatic rings. eurjchem.com This information is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and stability.

Table 6: Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Example Value/Information |

| Chemical Formula | C₉H₇ClN₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Calculated Density | g/cm³ |

| Bond Lengths | e.g., C-Cl, C-N, C-C (Å) |

| Bond Angles | e.g., C-C-C, C-N-C (°) |

| Intermolecular Interactions | Description of hydrogen bonds, π-stacking, etc. |

Computational Chemistry and Theoretical Investigations of 8 Chloroisoquinolin 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for the study of electronic properties of molecules. DFT calculations for 8-Chloroisoquinolin-5-amine would offer a detailed understanding of its electronic structure and reactivity.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

DFT calculations can elucidate the electronic structure of this compound, revealing how the chloro and amino substituents influence the electron density distribution across the isoquinoline (B145761) core. The analysis of the molecular electrostatic potential (MEP) would highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic system, while the LUMO would be distributed over the electron-deficient regions of the isoquinoline ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | A measure of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely indicate that the nitrogen of the amino group and specific carbon atoms on the aromatic rings are susceptible to electrophilic attack, while the nitrogen atom in the isoquinoline ring and the carbon atom attached to the chlorine atom could be sites for nucleophilic attack.

Illustrative Data Table: Global Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Formula |

| Electronegativity (χ) | 3.5 eV | -(HOMO+LUMO)/2 |

| Chemical Hardness (η) | 2.3 eV | (LUMO-HOMO)/2 |

| Global Electrophilicity (ω) | 2.66 eV | χ²/(2η) |

Note: The data in this table is for illustrative purposes and represents plausible outcomes of DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's trajectory, MD can reveal the preferred conformations of the amino group relative to the isoquinoline ring system. It can also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules, or π-π stacking interactions between the aromatic rings of adjacent molecules. In a biological context, MD simulations could predict how this compound might bind to a protein's active site, providing a dynamic view of the ligand-receptor interactions.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For instance, studies on the electrophilic substitution reactions of this compound could be performed to determine the most favorable reaction pathways and to understand the regioselectivity. The calculations would involve optimizing the geometries of the reactants, transition states, and products, and then calculating their relative energies. Such studies are invaluable for predicting the outcome of chemical reactions and for designing new synthetic routes. A study on the ring-opening mechanism of the parent isoquinoline molecule has shown the power of these methods in elucidating complex reaction pathways. acs.org

In Silico Screening and Ligand Design Utilizing this compound Scaffolds

The this compound scaffold can serve as a starting point for the design of new molecules with specific biological activities. In silico screening techniques, such as molecular docking and virtual screening, can be used to explore the potential of derivatives of this scaffold as ligands for various biological targets.

Molecular docking studies would involve computationally placing a library of virtual compounds based on the this compound core into the binding site of a target protein to predict their binding affinity and orientation. This approach allows for the rapid screening of large numbers of compounds to identify promising candidates for further development. The isoquinoline and quinoline (B57606) scaffolds are frequently utilized in such in silico drug design efforts. nih.govmdpi.comnih.gov For example, studies have successfully used these scaffolds to design potential inhibitors for enzymes like leucine aminopeptidase. nih.govmdpi.com

Applications in Medicinal Chemistry and Pharmaceutical Research

8-Chloroisoquinolin-5-amine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The isoquinoline (B145761) nucleus is widely regarded as such a scaffold, and this compound represents a key embodiment of this principle. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules like enzymes and receptors.

The utility of this compound as a privileged scaffold is particularly evident in the field of protein kinase inhibition. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline core can mimic the adenine (B156593) region of ATP, enabling compounds to anchor in the ATP-binding site of kinases. Specifically, the nitrogen atom at position 2 of the isoquinoline ring often acts as a key hydrogen bond acceptor, interacting with the "hinge" region of the kinase—a critical interaction for potent inhibition. This compound serves as a foundational template for developing libraries of kinase inhibitors, where the 5-amino group acts as a versatile handle for introducing various substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Synthesis of Isoquinoline-Based Pharmaceutical Candidates

Rational drug design relies on understanding the structure and function of a biological target to create specific and potent inhibitors. This compound is an exemplary starting material for such strategies, particularly in the design of kinase inhibitors. Its 5-amino group allows for the straightforward attachment of other heterocyclic systems, a common strategy to enhance binding affinity and target specificity.

A prominent example is the synthesis of pyrimidine-based protein kinase inhibitors. In a patented approach, this compound was used as a key intermediate to create a series of compounds designed to inhibit protein kinases. The synthesis involved the reaction of the 5-amino group of the isoquinoline with a substituted pyrimidine (B1678525) moiety. This design rationally places the isoquinoline core to interact with the kinase hinge region, while the attached pyrimidine and its substituents can be modified to occupy other pockets within the ATP-binding site, thereby fine-tuning the inhibitor's profile.

| Compound Class | Synthetic Precursor | Target Class | Rationale |

| Pyrimidinyl-isoquinolines | This compound | Protein Kinases | Isoquinoline core acts as a hinge-binder; pyrimidine allows for diverse substitutions to enhance selectivity and potency. |

| Pyrazolyl-isoquinolines | This compound | Protein Kinases | The 5-amino group is used to link a pyrazole (B372694) moiety, creating a scaffold that targets the ATP-binding site of kinases. |

| IRAK4 Inhibitors | (related 8-substituted isoquinolines) | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | The isoquinoline scaffold serves as a core for developing inhibitors of a key kinase in inflammatory signaling pathways. |

This table is interactive and represents examples of rational drug design strategies.

The isoquinoline moiety of derivatives synthesized from this compound is not merely a passive scaffold; it actively contributes to the pharmacological activity of the final molecule. Its primary role in enzyme inhibition, particularly against kinases, is to function as a "hinge-binder." The nitrogen atom of the pyridine (B92270) ring within the isoquinoline system forms a critical hydrogen bond with the backbone amide residues of the kinase hinge region, which is a conserved feature of the ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to make additional favorable contacts, leading to high-affinity binding.